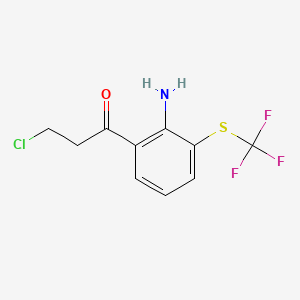
5-Bromo-3-isobutoxypyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-isobutoxypyrazin-2-amine: is a chemical compound with the molecular formula C8H12BrN3O It belongs to the class of pyrazine derivatives, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isobutoxypyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of an isobutoxy group. One common method includes:
Bromination: Starting with 3-isobutoxypyrazine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group at the 2-position.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-isobutoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, primary amines, or alkoxides in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-isobutoxypyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-isobutoxypyrazin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The bromine and isobutoxy groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3-methylpyrazin-2-amine
- 5-Bromo-3-ethynylpyrazin-2-amine
- 5-Bromo-3-isopropoxypyrazin-2-amine
Comparison
Compared to its analogs, 5-Bromo-3-isobutoxypyrazin-2-amine is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C8H12BrN3O |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
5-bromo-3-(2-methylpropoxy)pyrazin-2-amine |
InChI |
InChI=1S/C8H12BrN3O/c1-5(2)4-13-8-7(10)11-3-6(9)12-8/h3,5H,4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
SZPYAIKUYFGSQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=NC(=CN=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


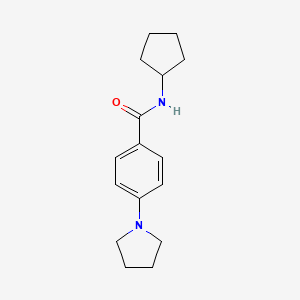
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)




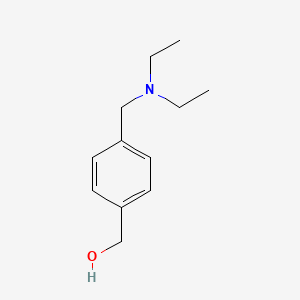
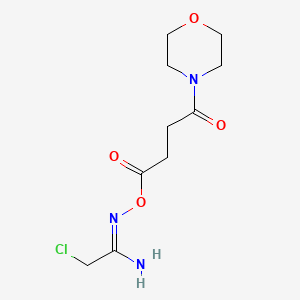
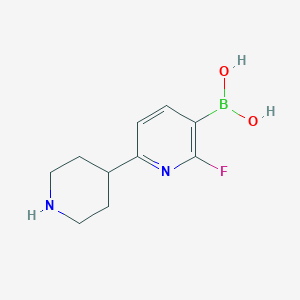

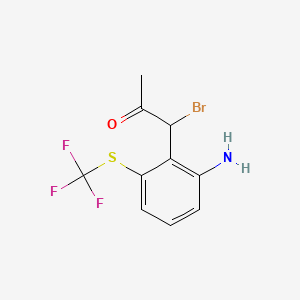

![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
